Hericenone D

Catalog No.
S648889
CAS No.
137592-04-2
M.F
C37H58O6
M. Wt
598.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hericenone D

CAS Number

137592-04-2

Product Name

Hericenone D

IUPAC Name

[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl octadecanoate

Molecular Formula

C37H58O6

Molecular Weight

598.9 g/mol

InChI

InChI=1S/C37H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-36(40)43-28-31-26-35(42-5)33(37(41)34(31)27-38)23-22-30(4)25-32(39)24-29(2)3/h22,24,26-27,41H,6-21,23,25,28H2,1-5H3/b30-22+

InChI Key

ZTJZNRQMSBGEOJ-JBASAIQMSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Synonyms

hericenone D

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)CC=C(C)CC(=O)C=C(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC(=O)C=C(C)C)OC

Hericenone D is a bioactive compound derived from the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. This compound belongs to a class of substances known as hericenones, which are characterized by their unique chemical structures and potential neuroprotective properties. The molecular formula of Hericenone D is C37H56O5C_{37}H_{56}O_5, and it is classified as a linoleic acid ester of hericene. Its structure includes multiple unsaturated bonds and functional groups, including hydroxyl groups, which contribute to its biological activity .

, particularly involving methanolysis, which yields methyl esters. When treated with methanolic potassium hydroxide, Hericenone D produces methyl esters of fatty acids such as linoleic acid. This reaction highlights its ester functional group, making it susceptible to hydrolysis and other transformations typical of ester compounds .

Methanolysis Reaction

The methanolysis of Hericenone D can be summarized as follows:

Hericenone D+KOH methanolic Methyl linoleate+other byproducts\text{Hericenone D}+\text{KOH methanolic }\rightarrow \text{Methyl linoleate}+\text{other byproducts}

This reaction illustrates the compound's reactivity due to its ester linkage.

Hericenone D exhibits significant biological activities, particularly in promoting the synthesis of nerve growth factor (NGF). Studies have shown that it stimulates NGF production in vitro, which is crucial for the growth and survival of neurons. This neurotrophic effect suggests potential applications in neurodegenerative diseases and cognitive enhancement . Additionally, Hericenone D has been implicated in anti-inflammatory activities and may play a role in modulating neuroinflammation, further supporting its therapeutic potential .

The synthesis of Hericenone D typically involves extraction from Hericium erinaceum followed by purification processes such as chromatography. The extraction can be performed using solvents like chloroform or methanol to isolate bioactive compounds from the mushroom's fruiting bodies or mycelium. The isolation process often includes bioassay-guided fractionation to ensure that active compounds are retained during purification .

General Extraction Process

  • Harvesting: Collect fruiting bodies or mycelium of Hericium erinaceum.
  • Extraction: Use organic solvents (e.g., methanol, chloroform) to extract compounds.
  • Filtration: Filter the extract to remove solid residues.
  • Purification: Employ chromatographic techniques to isolate Hericenone D.

Interaction studies involving Hericenone D have focused on its effects on neuronal cells and its ability to modulate various biochemical pathways. Research indicates that Hericenone D enhances the expression of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and function. These studies often utilize cell lines such as SH-SY5Y to assess the compound's neuroprotective effects under oxidative stress conditions .

Hericenone D is part of a larger family of hericenones that share structural similarities but differ in their biological activities and chemical properties. Notable similar compounds include:

  • Hericenone C: Known for stimulating nerve growth factor synthesis but with different fatty acid side chains.
  • Hericenone E: Exhibits similar neuroprotective effects but varies in its molecular structure.
  • Erinacine A: Another compound from Hericium erinaceum that promotes nerve growth factor synthesis but has distinct chemical characteristics.

Comparison Table

Compound NameMolecular FormulaKey Biological Activity
Hericenone DC37H56O5C_{37}H_{56}O_5Stimulates nerve growth factor synthesis
Hericenone CC37H56O6C_{37}H_{56}O_6Neuroprotective; stimulates NGF synthesis
Hericenone EC37H56O6C_{37}H_{56}O_6Similar NGF stimulation; varied structure
Erinacine AC34H46O5C_{34}H_{46}O_5Promotes NGF synthesis; different structure

Uniqueness

What sets Hericenone D apart is its specific fatty acid composition and the resultant biological activities that may differ from those of other hericenones. Its unique structure allows for distinct interactions within biological systems, contributing to its potential therapeutic uses in enhancing cognitive function and protecting neuronal health.

Physical Description

Solid

XLogP3

12.3

Melting Point

41-43°C

Wikipedia

Hericenone D

Dates

Modify: 2024-04-14

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